molecular formula C18H21N5O5 B11935896 Thalidomide-NH-amido-C3-NH2

Thalidomide-NH-amido-C3-NH2

Cat. No.: B11935896
M. Wt: 387.4 g/mol
InChI Key: YKAXOMQHPLLNCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C3-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker. The synthesis involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and stability of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C3-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Thalidomide-NH-amido-C3-NH2 exerts its effects by binding to cereblon, a primary direct target of Thalidomide. Cereblon is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4). When this compound binds to cereblon, it recognizes various ‘neosubstrates’ depending on the shape of the ligand. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-C3-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for precise targeting and degradation of proteins. This specificity makes it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26)

InChI Key

YKAXOMQHPLLNCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN

Origin of Product

United States

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